molecular formula C19H17ClN4O B3300129 N-(3-chlorophenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 900003-28-3

N-(3-chlorophenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B3300129
CAS No.: 900003-28-3
M. Wt: 352.8 g/mol
InChI Key: RONNDCZHTFRFNL-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a synthetic small molecule featuring a fused pyrrolo[1,2-a]pyrazine scaffold, a structure of significant interest in medicinal chemistry . This compound incorporates key pharmacophoric elements, including a 3-chlorophenyl group and a pyridin-4-yl moiety. Chlorinated aromatic rings are a common feature in pharmaceutical agents, known to influence a compound's physicochemical properties and binding affinity . The pyrrolo[1,2-a]pyrazine core is a privileged structure in drug discovery. Published research on analogous compounds, specifically substituted pyrrolo[1,2-a]pyrazine carboxamides, has identified this structural class as potent inhibitors of kinases such as RSK (Ribosomal S6 Kinase) . RSK inhibitors are investigated for their potential in oncology research to target various cancer cell proliferation pathways . Furthermore, structurally related heterocyclic compounds containing a chlorophenyl subunit have demonstrated activity as transient receptor potential vanilloid type 1 (TRPV1) antagonists, which are relevant for pain management research . This combination of structural features makes this compound a valuable chemical tool for researchers exploring new therapeutic agents, particularly in the fields of kinase and ion channel research. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3-chlorophenyl)-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O/c20-15-3-1-4-16(13-15)22-19(25)24-12-11-23-10-2-5-17(23)18(24)14-6-8-21-9-7-14/h1-10,13,18H,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONNDCZHTFRFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=NC=C3)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[1,2-a]pyrazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[1,2-a]pyrazine core.

    Substitution with Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group is introduced via nucleophilic substitution or electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chlorophenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug discovery.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been investigated for its anti-inflammatory, anticancer, and antimicrobial properties. Researchers are particularly interested in its ability to modulate specific biological pathways, which could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

N-(3-chlorophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
  • Core : Pyrrolo[1,2-a]pyrazine (identical to the target compound).
  • Substituents : Thiophen-2-yl replaces pyridin-4-yl.
  • Molecular Weight : 357.86 g/mol (same as the target compound due to isosteric substitution).
  • Key Differences : Thiophene introduces sulfur, altering electronic properties (e.g., π-electron density) compared to pyridine. This may influence solubility and binding interactions in biological systems .
N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
  • Core : Pyrazolo[4,3-b]pyridine (distinct from pyrrolopyrazine).
  • Substituents : 3-Chloro-4-fluorophenylamine.
  • Fluorine at the para position increases electronegativity and metabolic stability .

Functional Group Variations

N-(4-chloro-3-nitrophenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide
  • Core : Piperazine.
  • Substituents : Trifluoromethylpyridinyl and nitro group.
  • Molecular Weight : 429.78 g/mol.
  • Key Differences : The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism. The nitro group may confer redox activity, impacting toxicity profiles .
2-(5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine
  • Core : Triazole-pyridine hybrid.
  • Substituents : 3-Chlorophenyl on triazole.

Structural and Functional Implications

Electronic and Steric Effects

  • Chlorophenyl vs. Fluorophenyl: The 3-chlorophenyl group in the target compound provides moderate steric bulk and electron-withdrawing effects.
  • Heterocycle Choice : Pyrrolopyrazine cores (target compound) may exhibit different conformational flexibility compared to pyrazolo-pyridines () or piperazines (), affecting target binding pocket compatibility.

Pharmacological Potential (Inferred)

  • Chlorinated Aromatics : Common in kinase inhibitors (e.g., imatinib analogs) due to hydrophobic interactions with ATP-binding pockets.
  • Pyridine/Thiophene Trade-offs : Pyridine’s basic nitrogen may improve solubility, while thiophene () could enhance π-stacking in hydrophobic environments.

Biological Activity

N-(3-chlorophenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological evaluations based on diverse research findings.

1. Structural Characteristics

The compound features a complex heterocyclic structure that incorporates a pyridine ring and a pyrrolo[1,2-a]pyrazine moiety. The presence of the 3-chlorophenyl group is hypothesized to enhance its biological activity through specific interactions with biological targets.

2. Synthesis of the Compound

The synthesis typically involves multi-step reactions starting from pyridine derivatives and utilizing various reagents to introduce the pyrrolo and pyrazine functionalities. For example, one method involves the reaction of pyridine derivatives with appropriate halogenated compounds under basic conditions to yield the desired product.

3.1 Anticancer Activity

Research indicates that derivatives of pyrrolo[1,2-a]pyrazines exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines such as HeLa and A375. The mechanism of action often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

CompoundCell LineIC50 (µM)
Compound AHeLa0.36
Compound BA3751.8

These findings suggest that this compound may similarly exhibit potent anticancer effects.

3.2 Analgesic Properties

In animal models, related compounds have demonstrated analgesic effects comparable to morphine in writhing tests. This suggests that the compound may possess similar analgesic properties, making it a candidate for further pharmacological evaluation.

4. Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of related compounds:

  • Study on Analgesic Activity : A series of pyrrolo derivatives were tested for analgesic activity using the “hot plate” and “writhing” tests. Compounds were found to exhibit significant pain relief effects.
  • Antioxidant Activity : Some derivatives showed promising antioxidant properties, which could contribute to their overall therapeutic potential.

5. Conclusion

This compound represents a promising candidate for further research due to its potential anticancer and analgesic activities. Future studies should focus on elucidating the precise mechanisms of action and optimizing its pharmacological profile for therapeutic applications.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(3-chlorophenyl)-1-(pyridin-4-yl)-pyrrolo-pyrazine carboxamide derivatives?

Methodological Answer:

  • Multi-step coupling reactions : Start with a pyrrolo-pyrazine core synthesized via cyclization of substituted pyridines with propargylamines under basic conditions. Introduce the 3-chlorophenyl group via Buchwald-Hartwig amination (Pd catalysts, XPhos ligand, 100°C, 12–16 hours) .
  • Amidation : React the carboxylic acid intermediate (e.g., 1-(pyridin-4-yl)-1H-pyrrolo[1,2-a]pyrazine-2-carboxylic acid) with 3-chloroaniline using coupling agents like HATU or EDCI in DMF at room temperature .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm substituent positions. Key peaks include aromatic protons (δ 7.2–8.5 ppm) and carboxamide NH (δ ~10.5 ppm) .
  • Mass Spectrometry (HRMS) : ESI-MS in positive ion mode verifies molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) resolves bond lengths/angles, confirming the planar pyrrolo-pyrazine core and substituent orientation .

Advanced: How can reaction yields be optimized for the Buchwald-Hartwig amination step?

Methodological Answer:

  • Catalyst Screening : Compare Pd₂(dba)₃/XPhos vs. Pd(OAc)₂/BINAP systems. Pd₂(dba)₃/XPhos typically provides higher yields (70–88%) in aryl aminations .
  • Solvent Effects : Use toluene or dioxane instead of DMF to reduce side reactions.
  • Temperature Control : Maintain 100°C for 12 hours to balance conversion and decomposition .
  • Additives : Include Cs₂CO₃ as a base to enhance nucleophilicity of the amine .

Advanced: How should researchers address contradictory bioactivity data across studies?

Methodological Answer:

  • Purity Validation : Re-analyze compound purity via HPLC (e.g., C18 column, 97–99% purity threshold) to rule out impurities affecting activity .
  • Assay Standardization : Compare protocols for kinase inhibition (e.g., ATP concentration, incubation time). For example, IC₅₀ discrepancies may arise from varying ATP levels (1 mM vs. 10 µM) .
  • Structural Analog Testing : Synthesize analogs (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to isolate substituent effects on activity .

Basic: What structural features influence this compound’s biological activity?

Methodological Answer:

  • Heterocyclic Core : The pyrrolo-pyrazine scaffold enables π-π stacking with kinase ATP-binding pockets, as seen in similar pyrazolo[3,4-d]pyrimidines .
  • Substituent Effects :
    • 3-Chlorophenyl : Enhances lipophilicity (logP ~2.8) and target binding via halogen bonding .
    • Pyridin-4-yl : Improves solubility and hydrogen-bonding capacity .

Advanced: What computational methods predict binding modes to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR). Prioritize poses with the carboxamide group forming hydrogen bonds to hinge-region residues (e.g., Met793) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the pyrrolo-pyrazine core in aqueous environments. Monitor RMSD (<2 Å indicates stable binding) .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., Hammett σ values) with IC₅₀ data to design potent analogs .

Advanced: How to troubleshoot regioselectivity issues during synthesis?

Methodological Answer:

  • Directing Groups : Install temporary protecting groups (e.g., Boc on pyridine nitrogen) to guide amidation to the desired position .
  • Reaction Monitoring : Use TLC or LC-MS at 2-hour intervals to detect intermediates. Adjust stoichiometry if by-products (e.g., di-substituted isomers) exceed 5% .
  • Microwave-Assisted Synthesis : Apply controlled microwave heating (150°C, 30 minutes) to enhance regioselectivity in cyclization steps .

Basic: What in vitro assays are recommended for initial bioactivity screening?

Methodological Answer:

  • Kinase Inhibition : Use ADP-Glo™ assay with recombinant kinases (e.g., JAK2, EGFR) at 1–10 µM ATP. Report IC₅₀ values with standard deviation (n=3) .
  • Antimicrobial Testing : Follow CLSI guidelines for MIC determination against S. aureus and E. coli (24-hour incubation, 37°C) .
  • Cytotoxicity : MTT assay on HEK293 cells (48-hour exposure, 0.1–100 µM range). Calculate CC₅₀ and selectivity index (CC₅₀/IC₅₀) .

Table 1: Comparative Synthesis Yields for Analogous Compounds

Reaction StepConditionsYield (%)Reference
Buchwald-Hartwig AminationPd₂(dba)₃/XPhos, Cs₂CO₃, 100°C, 12h70–88
Carboxamide CouplingHATU, DIPEA, DMF, RT, 16h65–75
Purification (Column Chromatography)Ethyl acetate/hexane (3:7)>95

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-chlorophenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

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